molecular formula C12H17NO2 B7895233 [Methyl-(1-phenyl-propyl)-amino]-acetic acid

[Methyl-(1-phenyl-propyl)-amino]-acetic acid

Cat. No.: B7895233
M. Wt: 207.27 g/mol
InChI Key: QROKEYNNHZUOTA-UHFFFAOYSA-N
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Description

[Methyl-(1-phenyl-propyl)-amino]-acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group, a phenyl group, and an amino group attached to a propyl chain, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(1-phenyl-propyl)-amino]-acetic acid typically involves the reaction of 1-phenyl-1-propanol with methylamine, followed by the introduction of an acetic acid group. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The process may also include purification steps, such as crystallization or distillation, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[Methyl-(1-phenyl-propyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[Methyl-(1-phenyl-propyl)-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes and its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [Methyl-(1-phenyl-propyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar phenyl group.

    Tyrosine: Another amino acid with a phenyl group and an additional hydroxyl group.

    Phenylacetic acid: A simple aromatic carboxylic acid with a phenyl group.

Uniqueness

[Methyl-(1-phenyl-propyl)-amino]-acetic acid is unique due to its specific structural features, which include the combination of a methyl group, a phenyl group, and an amino group attached to a propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[methyl(1-phenylpropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-11(13(2)9-12(14)15)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROKEYNNHZUOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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